Indomethacin-d4

説明

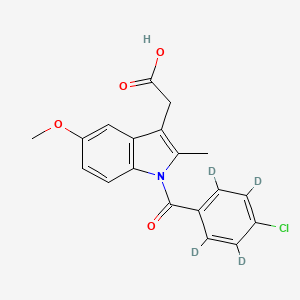

Structure

3D Structure

特性

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGDMFJXJATDK-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Indomethacin-d4 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indomethacin-d4, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Its primary application in research, particularly in quantitative bioanalysis, will be explored in detail. This document will delve into its chemical properties, its crucial role as an internal standard in mass spectrometry-based assays, and provide detailed experimental protocols for its use.

Core Concepts: The Role of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly in complex biological matrices such as plasma or urine, the use of an internal standard (IS) is critical for achieving accurate and precise results. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mass spectrometry-based quantification.[1][2] By adding a known amount of the SIL-IS to the samples at an early stage of the workflow, it co-elutes with the analyte and experiences similar variations during sample preparation, chromatography, and ionization.[3][4] This allows for the correction of potential errors, leading to highly reliable data.

This compound: Chemical and Physical Properties

This compound is a synthetic derivative of Indomethacin where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium atoms.[5][6][7] This isotopic substitution results in a molecule with a higher mass, allowing it to be differentiated from the unlabeled Indomethacin by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

| Property | Value |

| Chemical Name | 2-(1-(4-chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |

| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indole-3-acetic Acid; Indometacin-d4[1] |

| Molecular Formula | C₁₉H₁₂D₄ClNO₄[5] |

| Molecular Weight | 361.8 g/mol [5] |

| Isotopic Purity | Typically ≥98 atom % D[6] |

| Appearance | White to yellow crystalline powder[8] |

| Solubility | Soluble in acetone, ethanol, and chloroform[8] |

Primary Use in Research: A High-Fidelity Internal Standard

The predominant application of this compound in research is as an internal standard for the accurate quantification of Indomethacin in biological samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[9][10][11] Its use is essential in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to ensure the reliability of the generated data.[1]

Experimental Protocol: Quantification of Indomethacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the determination of Indomethacin concentrations in human plasma.

Materials and Reagents

-

Indomethacin (analytical standard)

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform (for liquid-liquid extraction)

-

Phosphate buffer (pH 6) (for GC-MS sample preparation)[11]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare individual stock solutions of Indomethacin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Indomethacin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the Indomethacin working standard solutions into blank human plasma to create calibration standards at various concentrations. Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Transitions (Selected Reaction Monitoring - SRM):

-

Indomethacin: Precursor ion (Q1) m/z 358.1 → Product ion (Q3) m/z 139.1.

-

This compound: Precursor ion (Q1) m/z 362.1 → Product ion (Q3) m/z 143.1.[9]

-

Data Analysis

The concentration of Indomethacin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Data Presentation: Typical Pharmacokinetic Parameters of Indomethacin

The use of this compound as an internal standard allows for the reliable determination of the pharmacokinetic parameters of Indomethacin. The following table summarizes typical pharmacokinetic parameters of orally administered Indomethacin in non-pregnant adults, as determined by methods employing a deuterated internal standard.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[10][12] |

| Peak Plasma Concentration (Cmax) | Varies with dose |

| Bioavailability | ~100%[12] |

| Volume of Distribution (Vd) | 0.34-1.57 L/kg[12] |

| Plasma Clearance (CL) | 0.044-0.109 L/kg/hr[12] |

| Elimination Half-life (t½) | 2.6-11.2 hours[12] |

Visualizations

Cyclooxygenase (COX) Signaling Pathway and Inhibition by Indomethacin

Caption: Indomethacin inhibits both COX-1 and COX-2 enzymes.

Bioanalytical Workflow for Indomethacin Quantification

Caption: Workflow for quantifying Indomethacin using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Indomethacin. Its use as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis ensures the highest level of accuracy and precision in quantitative studies. The detailed methodologies and understanding of its application provided in this guide are intended to support the robust design and execution of experiments, ultimately leading to high-quality, reliable data in pharmacokinetic, toxicokinetic, and other related research areas.

References

- 1. veeprho.com [veeprho.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound (chlorobenzoyl-d4) | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 87377-08-0 | LGC Standards [lgcstandards.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Indomethacin in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Indomethacin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural characteristics of Indomethacin-d4, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and visual representations of its biochemical interactions and analytical workflows.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard for the quantification of Indomethacin in various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid[3] |

| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indole-3-acetic Acid, Indometacin-d4[4][5] |

| CAS Number | 87377-08-0[1][3][5] |

| Molecular Formula | C₁₉H₁₂D₄ClNO₄[1][5] |

| Molecular Weight | 361.81 g/mol [3][5] |

| Appearance | Pale Yellow Solid[6] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Solubility | DMF: 20 mg/ml, DMSO: 18 mg/ml, Ethanol: 7 mg/ml[1] |

| SMILES | [2H]c1c([2H])c(C(=O)n2c(C)c(CC(=O)O)c3cc(OC)ccc23)c([2H])c([2H])c1Cl[3] |

| InChI Key | CGIGDMFJXJATDK-LNFUJOGGSA-N[1] |

Chemical Structure and Deuteration

Indomethacin is an indole-acetic acid derivative.[7] The structure of this compound is identical to that of Indomethacin, with the exception of four hydrogen atoms on the p-chlorobenzoyl ring, which have been substituted with deuterium atoms.[1][3] This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio (m/z).[8]

The logical relationship and primary application of this compound are illustrated in the diagram below.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The pharmacological activity of Indomethacin, and by extension its deuterated form, stems from its role as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] By blocking this pathway, Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects.[7][12] The major metabolites of Indomethacin include O-desmethyl-indomethacin and O-deschloro-benzoyl-indomethacin.[11]

The signaling pathway is depicted in the following diagram.

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of this compound. Below are protocols derived from published research.

This protocol is adapted from a study characterizing the solid-state structure of chlorobenzyl-d4-Indomethacin.[13]

-

Sample Preparation: Crystalline chlorobenzyl-d4-Indomethacin is used as received. For amorphous samples, the crystalline material is melted at 170°C and subsequently quenched in liquid nitrogen. The resulting sample is loaded into a zirconia rotor for analysis.[13]

-

Instrumentation: Bruker 400 MHz Avance III NMR spectrometer with a 2.5 mm TriGamma Magic Angle Spinning (MAS) probe.[13]

-

¹H-¹³C Cross-Polarization (CP)-MAS NMR:

-

²H MAS NMR:

-

Data Processing: All NMR data is processed using appropriate software (e.g., Bruker Topspin).[13]

This protocol outlines a method for quantifying Indomethacin in plasma, for which this compound serves as an ideal internal standard.[8]

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add the internal standard (this compound).

-

Buffer the sample to pH 3.5.

-

Perform solid-phase extraction.

-

-

Chromatography (HPLC):

-

Mass Spectrometry (ESI-MS/MS):

The general workflow for this analytical method is visualized below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 87377-08-0 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Indomethacin (Indometacin) EP Impurity H-d4 (Indomethacin … [cymitquimica.com]

- 7. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 10. Indometacin - Wikipedia [en.wikipedia.org]

- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. par.nsf.gov [par.nsf.gov]

A Technical Deep Dive: Indomethacin-d4 versus Non-Labeled Indomethacin for High-Fidelity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the analytical methodologies for the quantification of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). A critical focus is placed on the comparison between using a deuterated internal standard, indomethacin-d4, and non-labeled internal standards for enhancing analytical accuracy and precision, particularly in complex biological matrices. This guide provides detailed experimental protocols, comparative data, and visual representations of key processes to aid researchers in selecting and implementing the most robust analytical strategies.

The Critical Role of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for achieving accurate and reproducible results. They are compounds added in a constant amount to all samples, including calibrators and quality controls. The ratio of the analyte's response to the internal standard's response is used for quantification. This approach effectively corrects for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.

The ideal internal standard is a stable, isotopically labeled version of the analyte.[1] Deuterated standards, such as this compound, are chemically identical to the analyte but have a different mass due to the replacement of hydrogen atoms with deuterium.[1] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during extraction and chromatographic separation. This co-elution is a key advantage, as it means both compounds experience the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification.[2]

While non-labeled compounds that are structurally similar to the analyte, such as mefenamic acid or phenacetin, can also be used as internal standards, they may not perfectly mimic the analyte's behavior throughout the analytical process. Differences in retention time, extraction recovery, and ionization efficiency can introduce variability and impact the accuracy of the results.

Comparative Analysis: this compound vs. Non-Labeled Internal Standards

The following tables summarize the validation parameters from various studies employing either this compound or non-labeled internal standards for the quantification of indomethacin. This comparative overview highlights the performance characteristics of each approach.

Table 1: Analytical Method Performance with this compound as Internal Standard

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 14.8 - 2970 ng/mL | 10.5 - 4210 ng/mL | [3] |

| Accuracy | 90% - 108% | 90% - 108% | [3] |

| Precision (RSD) | < 8% (intra- and inter-day) | < 8% (intra- and inter-day) | [3] |

| Lower Limit of Quantification (LLOQ) | < 14.8 ng/mL | < 10.5 ng/mL | [3] |

Table 2: Analytical Method Performance with Non-Labeled Internal Standards

| Internal Standard | Mefenamic Acid | Phenacetin |

| Matrix | Plasma | Rat Plasma |

| Linearity Range | 5 - 2000 µg/L | 0.51 - 25.5 ng/mL |

| Accuracy | 96.5% - 102.8% | Not explicitly stated |

| Precision (CV/RSD) | 9% (total CV) | 1.00% - 10.2% (intra-day), 5.88% - 9.80% (inter-day) |

| Lower Limit of Quantification (LLOQ) | 5 µg/L | 0.51 ng/mL |

| Reference | [4] | [1] |

From the data, it is evident that both approaches can yield methods with acceptable linearity, accuracy, and precision. However, the use of a deuterated internal standard like this compound is generally preferred in bioanalysis as it more effectively compensates for matrix effects and other sources of variability, leading to more robust and reliable data.

Experimental Protocols

Below are detailed methodologies for the analysis of indomethacin using either a deuterated or a non-labeled internal standard.

Protocol 1: LC-MS/MS Analysis of Indomethacin in Plasma using this compound

This protocol is adapted from a method for the quantitative determination of indomethacin in human maternal plasma.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add 20 µL of this compound internal standard working solution.

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: A suitable C18 column.

-

Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (pH 4.5) in an isocratic or gradient elution.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Monitored Transitions:

-

Indomethacin: m/z 358.0 → 139.0

-

This compound: m/z 362.0 → 143.0

-

-

Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum signal intensity.

Protocol 2: LC-MS/MS Analysis of Indomethacin in Plasma using a Non-Labeled Internal Standard (Mefenamic Acid)

This protocol is based on a method for the quantification of indomethacin in plasma for therapeutic drug monitoring.[4]

1. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma, add the mefenamic acid internal standard.

-

Buffer the sample to pH 3.5.

-

Condition a C8 solid-phase extraction cartridge.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute indomethacin and mefenamic acid with a suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A suitable HPLC system.

-

Column: C8 column.

-

Mobile Phase: 80% methanol and 20% ammonium acetate buffer (40 mM, pH 5.1).

-

Flow Rate: 300 µL/min.

-

Injection Volume: Appropriate for the system.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Appropriate for the analytes.

-

Monitored Transitions (Selected Reaction Monitoring):

-

Indomethacin: m/z 357.9 → 139.0

-

Mefenamic Acid: m/z 242.0 → 209.0

-

Visualizing the Processes

To better understand the experimental workflow and the biological context of indomethacin's action, the following diagrams are provided.

Caption: Experimental workflow for indomethacin analysis.

Indomethacin exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Caption: Indomethacin's inhibition of the COX pathway.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative analytical methods for indomethacin. While both deuterated and non-labeled internal standards can be used to develop validated assays, the use of a stable isotopically labeled internal standard like this compound offers significant advantages. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, particularly in complex biological matrices. This ultimately leads to higher data quality, which is paramount in research, clinical, and drug development settings. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists and researchers working with indomethacin.

References

- 1. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the effects of cyclooxygenase (COX)-1 and COX-2 in spinal nociceptive transmission using indomethacin, a non-selective COX inhibitor, and NS-398, a COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated Indomethacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for producing deuterated Indomethacin. The guide focuses on two main strategies: direct deuterium exchange on the Indomethacin core and the synthesis from deuterated precursors. This document provides detailed experimental protocols, data summaries, and visual representations of the synthetic routes to aid in research and development.

Introduction

Deuterated Indomethacin, a stable isotope-labeled version of the non-steroidal anti-inflammatory drug (NSAID), serves as a crucial internal standard for pharmacokinetic and metabolic studies. Its use in mass spectrometry-based bioanalytical methods allows for precise quantification of Indomethacin in biological matrices. This guide explores the chemical synthesis of deuterated Indomethacin, providing practical methodologies for its preparation.

Synthesis Pathways

Two principal strategies for the synthesis of deuterated Indomethacin are presented:

-

Pathway 1: Acid-Catalyzed Hydrogen-Deuterium Exchange. This method involves the direct exchange of protons for deuterons on the indole nucleus of the Indomethacin molecule.

-

Pathway 2: Synthesis from a Deuterated Precursor. This approach utilizes a deuterated starting material, specifically deuterated 4-chlorobenzoic acid, which is then coupled with the indole core to produce Indomethacin-d4, with deuterium atoms on the p-chlorobenzoyl group.

Pathway 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This pathway allows for the incorporation of deuterium atoms onto the indole ring of Indomethacin. The reaction is catalyzed by a strong deuterated acid.

Reaction Scheme

Caption: Acid-catalyzed hydrogen-deuterium exchange on Indomethacin.

Experimental Protocol

This protocol is adapted from a general method for the deuteration of indole compounds[1].

-

Dissolution: Dissolve Indomethacin (1.0 eq) in deuterated methanol (CD3OD).

-

Acidification: Add a 20 wt% solution of deuterated sulfuric acid (D2SO4) in D2O to the reaction mixture.

-

Reaction: Stir the mixture at a specified temperature (e.g., 60-90 °C) and monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuterium incorporation is achieved.

-

Work-up: Quench the reaction by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Quantitative Data

The following table summarizes typical data for this type of reaction, based on the deuteration of similar indole-containing molecules[1].

| Parameter | Value |

| Reactants | Indomethacin, 20 wt% D2SO4 in CD3OD |

| Reaction Time | 12-24 hours |

| Temperature | 60-90 °C |

| Yield | >90% |

| Isotopic Purity | >95% D incorporation at C2, C4, C6, C7 of the indole ring |

Pathway 2: Synthesis from a Deuterated Precursor (this compound)

This pathway is the common route to synthesize this compound, where the four deuterium atoms are located on the p-chlorobenzoyl moiety. This is the standard form used in many analytical applications. The synthesis involves two main stages: the preparation of 4-chlorobenzoic acid-d4 and its subsequent coupling with the Indomethacin core.

Overall Reaction Scheme

Caption: Two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Chlorobenzoic acid-d4

A plausible method for the synthesis of deuterated benzoic acids involves the treatment of the corresponding chlorobenzoic acid with a Raney Cobalt alloy in heavy water[2]. However, a more direct approach for labeling the aromatic ring would be the oxidation of a deuterated toluene precursor. For the purpose of this guide, we will outline a general oxidation method.

-

Starting Material: Toluene-d8 is commercially available and can be chlorinated to produce 4-chlorotoluene-d7.

-

Oxidation: Oxidize 4-chlorotoluene-d7 using a strong oxidizing agent such as potassium permanganate (KMnO4) in a suitable solvent.

-

Acidification: After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the 4-chlorobenzoic acid-d4.

-

Purification: The product can be purified by recrystallization.

Stage 2: Coupling of 4-Chlorobenzoic acid-d4 with the Indole Core

The final step is the acylation of the indole nitrogen of 5-methoxy-2-methylindole-3-acetic acid with the prepared 4-chlorobenzoyl-d4 chloride.

-

Acid Chloride Formation: Convert 4-chlorobenzoic acid-d4 to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.

-

Coupling Reaction: React the 4-chlorobenzoyl-d4 chloride with 5-methoxy-2-methylindole-3-acetic acid in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Work-up and Purification: After the reaction, the mixture is typically worked up by extraction and purified by recrystallization to yield this compound.

Quantitative Data

The following table provides estimated data for the synthesis of this compound.

| Parameter | Stage 1: 4-Chlorobenzoic acid-d4 Synthesis | Stage 2: Coupling Reaction |

| Key Reagents | 4-Chlorotoluene-d7, KMnO4 | 4-Chlorobenzoyl-d4 chloride, 5-Methoxy-2-methylindole-3-acetic acid, Pyridine |

| Typical Yield | 70-80% | 80-90% |

| Isotopic Purity | >98% D | >98% D |

| Overall Yield | \multicolumn{2}{c | }{56-72%} |

Experimental Workflows

Workflow for Acid-Catalyzed H-D Exchange

Caption: Workflow for the direct deuteration of Indomethacin.

Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound from a deuterated precursor.

Conclusion

This guide has outlined two robust pathways for the synthesis of deuterated Indomethacin. The choice of method will depend on the desired location of the deuterium labels and the availability of starting materials. The acid-catalyzed exchange method is a straightforward approach to label the indole ring, while the synthesis from a deuterated precursor is the preferred method for producing the commercially standard this compound, which is essential for accurate bioanalytical applications. The provided protocols and data serve as a valuable resource for chemists and researchers in the pharmaceutical sciences.

References

A Technical Guide to Indomethacin-d4: Commercial Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indomethacin-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This guide is intended for researchers and professionals in drug development and related scientific fields who utilize this compound as an internal standard in quantitative analytical studies.

Commercial Suppliers and Purity Grades

This compound is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. While specific purity values are lot-dependent and typically detailed in the Certificate of Analysis (CoA) provided upon purchase, the following table summarizes key suppliers and generally available purity information.

| Supplier | CAS Number | Molecular Formula | Isotopic Purity Specification | Chemical Purity Information |

| LGC Standards [1][2] | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | Not specified on the product page; CoA required. | Pharmaceutical reference standard quality. |

| Cayman Chemical [3] | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | ≥99% deuterated forms (d₁-d₄) | CoA available for specific batches. |

| Simson Pharma Limited | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | Not specified on the product page; CoA provided with the product.[4] | High-quality standard. |

| Clearsynth [5] | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | Not specified on the product page; CoA provided with the product.[5] | Intended for research purposes.[5] |

| Veeprho [6] | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | Not specified on the product page; CoA required. | Utilized as an internal standard in analytical and pharmacokinetic research.[6] |

| Santa Cruz Biotechnology | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | Not specified on the product page; CoA available for specific lots. | For research use only. |

| MedChemExpress [6] | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | Not specified on the product page; CoA required. | For research use only.[6] |

Experimental Protocol: Quantification of Indomethacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the quantitative analysis of indomethacin in biological matrices.[7]

Materials and Reagents

-

Indomethacin analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of indomethacin working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to achieve the desired concentration range for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution with a 50:50 methanol/water mixture.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a lower percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Indomethacin: m/z 358.1 → 139.1

-

This compound: m/z 362.1 → 143.1

-

Data Analysis

The concentration of indomethacin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Experimental workflow for the quantification of Indomethacin.

Caption: Role of this compound as an internal standard.

References

- 1. This compound | CAS 87377-08-0 | LGC Standards [lgcstandards.com]

- 2. Indometacin Reference Standards | CAS 53-86-1 | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. clearsynth.com [clearsynth.com]

- 6. veeprho.com [veeprho.com]

- 7. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for Indomethacin-d4

Introduction

Indomethacin-d4 is the deuterium-labeled version of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[1] Deuterated analogs like this compound are crucial as internal standards for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetic and therapeutic drug monitoring, due to their similar chemical properties but distinct mass.[2][3] This guide provides a comprehensive explanation of the key components of a Certificate of Analysis (CoA) for this compound, tailored for researchers, scientists, and drug development professionals.

Identification and Structure Confirmation

The first section of a CoA confirms the identity and chemical structure of the compound. This is typically achieved through a combination of spectroscopic techniques.

Quantitative Data Summary: Identification

| Test | Method | Specification | Typical Result |

| Structure Confirmation | ¹H-NMR | Consistent with the structure of this compound | Conforms |

| Mass Identity | Mass Spectrometry (MS) | Consistent with the molecular weight of this compound | Conforms |

| Molecular Formula | - | C₁₉H₁₂D₄ClNO₄ | C₁₉H₁₂D₄ClNO₄ |

| Molecular Weight | - | 361.8 g/mol | 361.8 g/mol |

| CAS Number | - | 87377-08-0 | 87377-08-0 |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure. For a deuterated compound, both proton (¹H) and deuterium (²H or D) NMR can be informative.

-

Objective: To confirm the chemical structure and the position of deuterium labeling.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).[4][5] Using a deuterated solvent prevents solvent signals from interfering with the sample's spectrum.[6]

-

¹H-NMR Protocol:

-

Acquire a standard proton NMR spectrum.

-

The spectrum is analyzed for the presence of characteristic peaks corresponding to the non-deuterated positions of the Indomethacin molecule.

-

The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium substitution. For this compound, the signals corresponding to the protons on the chlorobenzoyl ring should be absent.[7]

-

-

²H-NMR Protocol:

-

The spectrometer is tuned to the deuterium frequency.

-

A deuterium NMR spectrum is acquired. This technique is particularly useful for highly enriched compounds.

-

The presence of a strong peak in the deuterium spectrum confirms the successful incorporation of deuterium into the molecule.[8]

-

Purity and Impurity Profiling

Chemical purity is a critical parameter, ensuring that the material is free from contaminants that could interfere with experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.[9]

Quantitative Data Summary: Chemical Purity

| Test | Method | Specification | Typical Result |

| Chemical Purity | HPLC (UV, 240 nm) | ≥ 98.0% | 99.8% |

| Related Impurities | HPLC (UV, 240 nm) | Report Results | Impurity A: 0.1%, Impurity B: <0.05% |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate, identify, and quantify this compound and any related chemical impurities.

-

Instrumentation: HPLC system with a UV detector, C18 analytical column.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous solution (e.g., 0.1% Formic Acid in DI Water) and an organic solvent (e.g., Acetonitrile).[10] For example, a 50:50 (v/v) mixture of acetonitrile and 0.2% phosphoric acid can be used.[9]

-

Chromatographic Conditions:

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage. Impurities are identified by their retention times relative to the main peak.

Workflow Diagram: HPLC Purity Analysis

Caption: Workflow for determining chemical purity of this compound using HPLC.

Isotopic Purity and Enrichment

For a deuterated standard, it is essential to determine the isotopic purity (the percentage of molecules that contain the deuterium labels) and the isotopic enrichment (the percentage of the labeled positions that are occupied by deuterium).

Quantitative Data Summary: Isotopic Analysis

| Test | Method | Specification | Typical Result |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Deuterated Forms | Mass Spectrometry | ≥ 99% (d₁-d₄) | Conforms |

Experimental Protocol: Mass Spectrometry (MS) for Isotopic Enrichment

-

Objective: To determine the distribution of deuterated and non-deuterated species and calculate the isotopic enrichment.[11]

-

Instrumentation: High-resolution mass spectrometer (e.g., Time-of-Flight, TOF) coupled with a suitable inlet (e.g., LC or direct infusion).

-

Methodology:

-

Sample Infusion: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Mass Spectrum Acquisition: A high-resolution mass spectrum is acquired over the mass-to-charge (m/z) range corresponding to the molecular ion cluster of Indomethacin.

-

Data Analysis:

-

The intensity of the ion corresponding to the unlabeled Indomethacin (d₀) is measured, along with the intensities of the deuterated species (d₁, d₂, d₃, d₄).

-

The contribution of natural abundance isotopes (e.g., ¹³C) to the signals of the deuterated species is mathematically corrected.[12]

-

The isotopic enrichment is calculated based on the relative intensities of the corrected signals for each deuterated form.[13]

-

-

Workflow Diagram: Isotopic Enrichment Analysis by MS

Caption: Workflow for determining the isotopic enrichment of this compound by Mass Spectrometry.

Water Content

The presence of water can affect the stability and accurate weighing of a chemical standard. Karl Fischer titration is the gold standard for accurately determining water content.[14][15]

Quantitative Data Summary: Water Content

| Test | Method | Specification | Typical Result |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Experimental Protocol: Karl Fischer Titration

-

Objective: To selectively and quantitatively determine the trace amount of water in the this compound sample.[14]

-

Principle: The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent.[16] The endpoint is reached when an excess of iodine is detected, typically by a potentiometric sensor.[15]

-

Instrumentation: Automated Karl Fischer Titrator (volumetric or coulometric). The coulometric method is suitable for very low water content (<0.1%), while the volumetric method is used for higher levels.[16]

-

Procedure:

-

The titration vessel of the instrument is pre-titrated with the Karl Fischer reagent to eliminate any residual moisture.

-

A precise amount of the this compound sample is added directly to the anhydrous solvent in the titration vessel.[17]

-

The reagent is added until the titration endpoint is reached.

-

The instrument automatically calculates the water content based on the amount of reagent consumed and the weight of the sample.

-

Indomethacin Mechanism of Action

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][18][19] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[20]

Signaling Pathway Diagram: Prostaglandin Synthesis Inhibition

Caption: Indomethacin inhibits COX-1 and COX-2, blocking prostaglandin synthesis from arachidonic acid.

References

- 1. Indometacin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound | CAS 87377-08-0 | LGC Standards [lgcstandards.com]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. mt.com [mt.com]

- 16. Karl Fischer water content titration - Scharlab [scharlab.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 20. go.drugbank.com [go.drugbank.com]

Technical Guide: Deuterium Labeling in Indomethacin-d4

This technical guide provides a comprehensive overview of the deuterium labeling positions in Indomethacin-d4, tailored for researchers, scientists, and professionals in drug development. This document outlines the precise locations of deuterium incorporation, presents key quantitative data, and describes relevant experimental methodologies.

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic studies and quantitative analysis using mass spectrometry-based methods. The strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling accurate quantification in complex biological matrices.

Deuterium Labeling Positions

The deuterium atoms in this compound are located on the 4-chlorobenzoyl moiety of the molecule. Specifically, the four deuterium atoms replace hydrogen atoms at the 2, 3, 5, and 6 positions of the phenyl ring.

The formal chemical name for this compound is 1-(4-chlorobenzoyl-2,3,5,6-d4)-5-methoxy-2-methyl-1H-indole-3-acetic acid.[1] The IUPAC name is 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid.[2]

The structural representation of this compound with the labeled positions is depicted in the diagram below.

Caption: Chemical structure of this compound indicating the deuterium labeling on the chlorobenzoyl ring.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 87377-08-0 | [1][2] |

| Molecular Formula | C₁₉H₁₂D₄ClNO₄ | [1] |

| Formula Weight | 361.8 g/mol | [1] |

| Isotopic Purity | ≥98% (as specified by commercial suppliers) | [3] |

| Deuterated Forms | ≥99% (d₁-d₄) | [1] |

Experimental Protocols

The characterization and application of this compound involve various analytical techniques. Below are descriptions of common experimental methodologies.

4.1. Synthesis

While specific synthesis routes for commercially available this compound are often proprietary, a common approach involves the acylation of the indole nitrogen of the indomethacin precursor with deuterated 4-chlorobenzoyl chloride.[4] An alternative method for deuterium labeling of indole compounds is through an acid-catalyzed hydrogen-deuterium exchange reaction.[5] For instance, 3-substituted indoles can be deuterated by treatment with deuterated sulfuric acid in deuterated methanol.[5]

4.2. Analytical Characterization

The identity and isotopic purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and location on the aromatic ring. A study on chlorobenzyl-d4-Indomethacin utilized ²H Magic Angle Spinning (MAS) NMR spectroscopy with a 5 kHz MAS and a 2 ms 45-degree excitation pulse.[3]

-

¹H NMR: The absence of signals in the aromatic region corresponding to the 2, 3, 5, and 6 positions of the 4-chlorobenzoyl ring confirms successful deuteration.

-

¹³C NMR: Subtle shifts in the carbon signals of the deuterated ring can be observed due to the isotopic effect of deuterium.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 361.8). The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of d4, as well as any d1, d2, or d3 species. This compound is frequently employed as an internal standard for the quantification of indomethacin in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6][7]

-

4.3. Experimental Workflow for Quantification

The use of this compound as an internal standard in a typical quantitative LC-MS workflow is outlined below. This process ensures high accuracy and precision in the measurement of the non-deuterated drug in a sample.

Caption: A generalized workflow for the quantitative analysis of Indomethacin using this compound as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 87377-08-0 | LGC Standards [lgcstandards.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. veeprho.com [veeprho.com]

Indomethacin-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Indomethacin-d4. The stability of its non-deuterated analog, Indomethacin, is also extensively reviewed to provide a thorough understanding of its degradation pathways and kinetics, which are presumed to be analogous for the deuterated form. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications.

Overview of this compound

This compound is the deuterated form of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard for the quantification of Indomethacin in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate quantification relies on the stability of the internal standard throughout the sample handling, storage, and analysis processes.

Stability and Storage of this compound

The stability of this compound is crucial for its function as an internal standard. The following tables summarize the recommended storage conditions and known stability data for this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | Room Temperature | ≥ 4 years | Keep container tightly closed in a dry place. |

| Solid (Powder) | -20°C | 3 years | |

| Solid (Powder) | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month |

Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMF | 20 mg/mL |

| DMSO | 18 mg/mL |

| Ethanol | 7 mg/mL |

Stability Profile of Indomethacin

Extensive research has been conducted on the stability of Indomethacin. These studies, particularly forced degradation studies, provide valuable insights into the potential degradation pathways of this compound under various stress conditions.

pH-Dependent Stability

Indomethacin's stability is highly dependent on the pH of the solution. It is relatively stable in neutral or slightly acidic conditions but degrades rapidly in alkaline environments.[3][4]

-

Acidic and Neutral pH: Solutions below pH 7.4 have been shown to be stable for at least 24 hours.[4]

-

Alkaline pH: Decomposition is rapid in alkaline solutions.[4] The primary degradation pathway is the hydrolysis of the amide bond.

Forced Degradation Studies of Indomethacin

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes the results from various stress studies on Indomethacin.

Table 3: Summary of Forced Degradation Studies on Indomethacin

| Stress Condition | Reagent/Condition | Degradation (%) | Key Findings |

| Acid Hydrolysis | 1 M HCl | 76.38% | Significant degradation observed. |

| Base Hydrolysis | 0.2 N NaOH | Not specified | Unstable in alkaline conditions.[5] |

| Oxidation | 5% H₂O₂ | 75.15% | Susceptible to oxidation. |

| Photolysis | Exposure to sunlight for 3 hours | 33.91% | Degradation occurs upon exposure to light.[5] |

| Thermal Degradation | Heated at 70°C, 80°C, and 90°C for 3 hours | Unstable | Shows degradation at elevated temperatures.[5] |

Degradation Pathways of Indomethacin

The primary degradation pathway for Indomethacin under both acidic and alkaline conditions is the hydrolysis of the amide linkage. This results in the formation of two main degradation products: 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid.[4][6][7][8]

Caption: Primary degradation pathway of Indomethacin via hydrolysis.

Experimental Protocols

This section provides an overview of a typical experimental protocol for a forced degradation study of Indomethacin, which can be adapted for this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

Table 4: Example of a Stability-Indicating HPLC Method for Indomethacin

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Formic acid: Acetonitrile (55:45) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Forced Degradation Protocol

The following is a generalized workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of Indomethacin.

Summary and Recommendations

-

Solid this compound: Stable for extended periods when stored at room temperature in a dry, tightly sealed container. For long-term storage, -20°C is recommended.

-

This compound Solutions: For optimal stability, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

-

pH Sensitivity: this compound, like its non-deuterated counterpart, is expected to be unstable in alkaline conditions. It is recommended to maintain solutions at a neutral or slightly acidic pH.

-

Light Sensitivity: Protect solutions from light to prevent photolytic degradation.[9]

-

Analytical Considerations: When using this compound as an internal standard, it is crucial to ensure that the sample processing and storage conditions do not cause its degradation, which would compromise the accuracy of the analytical results.

This guide provides a comprehensive overview of the stability and storage of this compound, drawing on data from both the deuterated compound and its well-studied non-deuterated analog. By adhering to the recommended storage and handling procedures, researchers can ensure the integrity and reliability of their analytical standards.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jopcr.com [jopcr.com]

- 4. researchgate.net [researchgate.net]

- 5. journal.formosapublisher.org [journal.formosapublisher.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Indomethacin-d4.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indomethacin-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document details its physicochemical properties, its primary application as an internal standard in analytical methodologies, and the core signaling pathways of its non-deuterated counterpart, which are essential for understanding its biological context.

Core Compound Data

This compound is a stable, isotopically labeled version of Indomethacin, designed for use in research and analytical applications where precise quantification is critical. The deuterium labeling provides a distinct mass signature for mass spectrometry-based methods without altering the compound's chemical behavior.

Physicochemical and Analytical Data

The key quantitative data for this compound and its parent compound are summarized below.

| Property | This compound | Indomethacin (Unlabeled) |

| CAS Number | 87377-08-0[1][2] | 53-86-1[1] |

| Molecular Formula | C₁₉H₁₂D₄ClNO₄[2] | C₁₉H₁₆ClNO₄[3][4] |

| Molecular Weight | 361.81 g/mol [2] | 357.79 g/mol [3][5] |

| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indole-3-acetic Acid[1] | 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid[6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄)[7] | N/A |

| Solubility | DMF: ~20 mg/mL, DMSO: ~18 mg/mL, Ethanol: ~7 mg/mL[7] | DMSO: ≥ 80 mg/mL[3] |

| COX-1 IC₅₀ | N/A | 1.67 µM (human)[7], 18 nM[3] |

| COX-2 IC₅₀ | N/A | 24.6 µM (human)[7], 26 nM[3] |

Mechanism of Action: Cyclooxygenase Inhibition

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[6][8][9] By blocking the COX pathway, Indomethacin reduces the production of these pro-inflammatory mediators.[8]

Experimental Protocols: Use as an Internal Standard

Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Indomethacin in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[7][10] An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples to correct for analyte loss during sample preparation and for variations in instrument response.[11]

Protocol: Quantification of Indomethacin in Plasma and Urine by LC-MS

This protocol is adapted from a validated method for determining Indomethacin concentrations in maternal plasma and urine.[10]

1. Preparation of Solutions:

-

Stock Solutions: Prepare stock solutions of Indomethacin and this compound (internal standard) in 30% (v/v) methanol.[10]

-

Working Standard Solutions: Prepare a series of Indomethacin working solutions by diluting the stock solution to create a calibration curve (e.g., ranges from ~10 ng/mL to ~4000 ng/mL).[10]

-

Internal Standard (IS) Working Solution: Prepare a final concentration of 2.00 μg/mL of this compound.[10]

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette a known volume of the biological sample (e.g., plasma or urine) into a clean tube.

-

Add a precise volume of the IS working solution (this compound) to the sample.

-

Acidify the sample with 1.0 M HCl.[10]

-

Add an extraction solvent (e.g., chloroform) and vortex thoroughly to mix.[10]

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer containing the analyte and IS to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

3. Chromatographic Conditions:

-

Column: Waters Symmetry C₁₈ column or equivalent.[10]

-

Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (e.g., 47:53, v/v).[10]

-

Flow Rate: As per instrument requirements.

-

Injection Volume: Typically 5-20 µL.

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]

-

Detection: Selected Ion Monitoring (SIM).[10]

-

Monitored Ions:

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Indomethacin to the peak area of this compound against the concentration of the Indomethacin standards.

-

Determine the concentration of Indomethacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

COX-Independent Signaling Pathway

Beyond its primary COX-inhibitory role, research has indicated that Indomethacin can induce apoptosis in certain cell types through COX-independent mechanisms. One such pathway involves the disruption of mitochondrial dynamics. Studies have shown Indomethacin can activate a signaling cascade involving Protein Kinase Cζ (PKCζ), p38 MAPK, and Dynamin-related protein 1 (DRP1).[12] This activation promotes mitochondrial fission, leading to mitochondrial dysfunction and ultimately apoptosis.[12]

References

- 1. This compound | CAS 87377-08-0 | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. abmole.com [abmole.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Indometacin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 12. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Indomethacin in Biological Matrices using Indomethacin-d4 as an Internal Standard by LC-MS/MS

Introduction

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties.[1] Accurate quantification of indomethacin in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of indomethacin, employing its deuterated analog, Indomethacin-d4, as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is the preferred approach in bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2][3]

Principle

This method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This compound is added to the samples at the beginning of the workflow to normalize for any potential variability during the analytical process. The quantification is achieved by measuring the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Indomethacin (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human Plasma/Urine (Control)

-

1.0 M Hydrochloric acid (for plasma/urine acidification)

-

Chloroform (for liquid-liquid extraction)

2. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Indomethacin by serially diluting the stock solution with a mixture of methanol and water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 2.00 μg/mL in a methanol/water mixture.[4]

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into control biological matrix (plasma or urine) to prepare calibration standards and quality control samples at various concentration levels.

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for plasma and urine analysis.[4]

-

To 100 µL of plasma or urine sample, add 25 µL of the this compound internal standard working solution.

-

Acidify the samples by adding 50 µL of 1.0 M HCl.

-

Add 500 µL of chloroform and vortex for 1 minute for extraction.

-

Centrifuge the samples at 10,000 rpm for 5 minutes.

-

Transfer the organic layer (bottom layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for individual instrument setups.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Waters Symmetry C18)[4] |

| Mobile Phase | Isocratic elution with 0.05% formic acid in water and acetonitrile (47:53, v/v)[4] |

| Flow Rate | 0.3 - 0.6 mL/min[5][6] |

| Injection Volume | 1 - 10 µL[1][7] |

| Column Temperature | 40 °C |

| Run Time | Approximately 4 minutes[5] |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (SIM) | m/z 139 for Indomethacin and m/z 143 for this compound[4] |

| MRM Transitions | Indomethacin: m/z 357.9 → 139.0; this compound: m/z 362.0 → 143.0 (example) |

| Capillary Voltage | 4.0 kV[4] |

| Cone Voltage | 55 V[4] |

| Source Temperature | 95 °C[4] |

| Desolvation Temperature | 200 °C[4] |

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for indomethacin quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Maternal Plasma | 14.8 - 2970 | 14.8 | [4] |

| Maternal Urine | 10.5 - 4210 | 10.5 | [4] |

| Rat Plasma | 0.51 - 25.5 | 0.51 | [6] |

| Rabbit Plasma | 2.0 - 400 | 2.0 | [8] |

| Rabbit Uterine Tissue | 4.0 - 800 | 4.0 | [8] |

Table 2: Precision and Accuracy

| Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Maternal Plasma/Urine | < 8% | < 8% | 90 - 108% | [4] |

| Rat Plasma | 1.00 - 10.2% | 5.88 - 9.80% | Not specified | [6] |

| Rabbit Plasma/Uterine Tissue | < 9.5% | < 9.5% | Within ±5.3% (as relative error) | [8] |

Table 3: Recovery

| Matrix | Extraction Method | Recovery of Indomethacin | Recovery of Internal Standard | Reference |

| Maternal Plasma/Urine | Liquid-Liquid Extraction (Chloroform) | 94 - 104% | 94 - 104% | [4] |

| Human Plasma | Solid Phase Extraction | 74% | 95% (Mefenamic acid) | [5] |

Visualizations

Caption: Experimental workflow for the quantification of Indomethacin using this compound as an internal standard.

Caption: Role of this compound in compensating for analytical variability.

References

- 1. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Development of a liquid chromatography-tandem mass spectrometry method for measuring plasma and uterine tissue levels of indomethacin in rabbits treated with indomethacin-medicated Cu-IUDs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Indomethacin in Plasma using Indomethacin-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation.[1][2] Accurate quantification of indomethacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines a detailed protocol for the analysis of indomethacin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Indomethacin-d4 serving as the stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[3]

Mechanism of Action and Metabolism

Indomethacin exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][4] The drug is extensively metabolized in the liver, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[1][5] The main metabolites are O-desmethyl-indomethacin and O-deschlorobenzoyl-indomethacin and their glucuronide conjugates.[1][5]

Caption: Metabolic pathway of Indomethacin.

Experimental Protocol

This protocol describes a general method for the extraction and analysis of indomethacin from plasma samples. It is recommended to validate the method in your laboratory according to regulatory guidelines.

Materials and Reagents

-

Indomethacin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the indomethacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 2.00 μg/mL.[3]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 100 µL of plasma to the appropriately labeled tubes.

-

Spike with the appropriate working standard solution of indomethacin (for calibration and QC samples).

-

Add 20 µL of the this compound internal standard working solution to all tubes except the blank.

-

Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization.

Liquid Chromatography (LC):

-

Column: C18 column (e.g., Waters Symmetry C18, Diamonsil C18)[3][6]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water with 0.1% formic acid. For example, an isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (47:53, v/v) can be used.[3]

-

Flow Rate: 0.3 - 0.6 mL/min[7]

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 30 - 40 °C

-

Run Time: Approximately 3-5 minutes[7]

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive ion mode is commonly reported.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

-

Indomethacin: m/z 357.7 → 139.1[7]

-

This compound: The precursor ion will be shifted by +4 Da (m/z 361.7). The product ion may be the same or shifted depending on the position of the deuterium labels. A common transition would be m/z 361.7 → 139.1.

-

Data Presentation: Method Validation Parameters

The following table summarizes typical quantitative data for the analysis of indomethacin in plasma from various published methods.

| Parameter | Result | Reference |

| Linearity Range | 0.51 - 25.5 ng/mL | [7] |

| 2.0 - 400 ng/mL | [6] | |

| 50 - 3000 ng/mL | [8] | |

| Lower Limit of Quantification (LLOQ) | 0.51 ng/mL | [7] |

| 14.8 ng/mL | [3] | |

| Intra-day Precision (%CV) | 1.00 - 10.2% | [7] |

| < 9.5% | [6] | |

| < 7% | [8] | |

| Inter-day Precision (%CV) | 5.88 - 9.80% | [7] |

| < 9.5% | [6] | |

| < 5% | [8] | |